molecular formula C8H6ClF3S B031463 4-(Trifluoromethylthio)benzyl chloride CAS No. 74483-45-7

4-(Trifluoromethylthio)benzyl chloride

Cat. No. B031463
CAS RN: 74483-45-7
M. Wt: 226.65 g/mol
InChI Key: BEWDYNRVCARDOP-UHFFFAOYSA-N
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Description

"4-(Trifluoromethylthio)benzyl chloride" is a chemical compound whose understanding is enriched through various studies focusing on its synthesis, structure, and chemical behavior.

Synthesis Analysis

  • Synthesis of Related Compounds

    While direct information on the synthesis of 4-(Trifluoromethylthio)benzyl chloride was not found, related studies provide insights. For example, the synthesis of 4-phenylthiobenzyl chloride involves substitution reactions with 4-fluorobenzaldehyde and thiophenol, followed by reduction and chlorination, yielding an 88% overall yield based on thiophenol, with a purity of 95.8% (Zhang Zhen-xue, 2011).

  • Synthesis of Similar Compounds

    Synthesis processes of compounds with similar structures, such as the generation of glycosyl triflates from thioglycosides, might offer indirect insights into possible synthesis pathways for 4-(Trifluoromethylthio)benzyl chloride (D. Crich & Mark Smith, 2000).

Molecular Structure Analysis

  • X-ray Crystallography: X-ray diffraction studies, such as those conducted on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, offer valuable information on the molecular geometry and can be extrapolated to understand the structure of similar compounds (K. Sarojini, H. Krishnan, C. C. Kanakam, & S. Muthu, 2012).

Chemical Reactions and Properties

  • Reactivity and Applications: Studies on related compounds, such as the synthesis of complexes using similar chlorides, can shed light on the reactivity and potential applications of 4-(Trifluoromethylthio)benzyl chloride (Shiqiang Bai, L. Koh, & T. Hor, 2009).

Physical Properties Analysis

Chemical Properties Analysis

  • Electrophilic Reactions and Ligand Behavior: The behavior of similar compounds in electrophilic reactions and as ligands in complex formation, such as the creation of complexes with silver(I) triflate, can provide insights into the chemical properties of 4-(Trifluoromethylthio)benzyl chloride (E. Bosch & C. Barnes, 2001).

Scientific Research Applications

  • Organic Synthesis

    • “4-(Trifluoromethyl)benzyl chloride” and “4-(Trifluoromethyl)benzoyl chloride” are important raw materials and intermediates used in Organic Synthesis .
  • Pharmaceuticals

    • These compounds are also used in the pharmaceutical industry .
  • Agrochemicals

    • They are used in the synthesis of various agrochemicals .
  • Dyestuff

    • These compounds are used in the dyestuff industry .
  • Suzuki-type Coupling Reaction

    • 4-(Trifluoromethyl)benzoyl chloride undergoes microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .
    • The outcome of this reaction is the formation of 4-(trifluoromethyl)benzophenone .
  • Material Science

    • Compounds like 4-(Trifluoromethyl)benzoyl chloride can be used in material science for the synthesis of polymers and other materials .

properties

IUPAC Name

1-(chloromethyl)-4-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3S/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWDYNRVCARDOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382475
Record name 4-(trifluoromethylthio)benzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethylthio)benzyl chloride

CAS RN

74483-45-7
Record name 4-(trifluoromethylthio)benzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

700 g of 4-trifluoromethylmercapto-toluene in 2,000 ml of CCl4 were initially introduced into a glass chlorination apparatus and heated to the reflux temperature. The solution was irradiated with a UV lamp. 3 ml of bromine were added before the start of the chlorination. When the color of the bromine had disappeared, 200 g of chlorine were passed in over a period of 6 hours. By fractional distillation over a 40 cm packed column, in addition to non-chlorinated starting material, 560 g of 4-trifluoromethylmercaptobenzyl chloride were obtained. Boiling point=97°-8° C./14 mm Hg, nD20 =1.5072.
Quantity
700 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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